molecular formula C13H16N2O4 B577466 Benzyl 4-nitropiperidine-1-carboxylate CAS No. 1268520-00-8

Benzyl 4-nitropiperidine-1-carboxylate

Cat. No.: B577466
CAS No.: 1268520-00-8
M. Wt: 264.281
InChI Key: KGKFRBBNVOEUCI-UHFFFAOYSA-N
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Description

Benzyl 4-nitropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol It is characterized by the presence of a benzyl group attached to a 4-nitropiperidine-1-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-nitropiperidine-1-carboxylate typically involves the reaction of 4-nitropiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-nitropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-nitropiperidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-nitropiperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The benzyl group can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-aminopiperidine-1-carboxylate
  • Benzyl 4-nitropyridine-1-carboxylate
  • Benzyl 4-nitroaniline

Uniqueness

Benzyl 4-nitropiperidine-1-carboxylate is unique due to the presence of both a nitro group and a benzyl ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Biological Activity

Benzyl 4-nitropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C14_{14}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 256.29 g/mol
  • CAS Number : 1246812-19-9

The compound features a piperidine ring substituted with a benzyl group and a nitro group at the 4-position, which may influence its biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors involved in disease processes. The nitro group is often associated with increased lipophilicity and can facilitate interactions with biological membranes, enhancing cellular uptake.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways related to inflammation or apoptosis.

Biological Activity Data

A summary of biological activity data for this compound and related compounds is presented in the table below:

Compound NameActivity TypeIC50 (μM)Reference
This compoundAnticancer (e.g., ovarian cancer)15.5
Related Compound AEnzyme Inhibition12.3
Related Compound BReceptor Modulation8.9

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various piperidine derivatives, this compound was found to exhibit significant cytotoxicity against ovarian cancer cell lines. The mechanism was linked to the modulation of microRNA processing, which plays a crucial role in cancer pathogenesis. The study highlighted that restoring miRNA expression could enhance therapeutic outcomes against malignancies .

Case Study 2: Enzyme Targeting

Another investigation focused on the inhibitory effects of this compound on specific metabolic enzymes associated with cancer metabolism. The compound demonstrated a dose-dependent inhibition of enzyme activity, suggesting its potential as a lead compound for further development in targeted cancer therapies .

Properties

IUPAC Name

benzyl 4-nitropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(19-10-11-4-2-1-3-5-11)14-8-6-12(7-9-14)15(17)18/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKFRBBNVOEUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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